
2-(4-Phenyloxazol-5-yl)ethanol
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Overview
Description
2-(4-Phenyloxazol-5-yl)ethanol is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Applications
Synthesis and Reagent Use
- Building Block : 2-(4-Phenyloxazol-5-yl)ethanol serves as a crucial building block in organic synthesis, facilitating the creation of more complex molecules. Its unique structure allows for various functional modifications, making it valuable in synthetic chemistry.
- Reagent in Reactions : The compound is utilized as a reagent in several chemical reactions, including nucleophilic substitutions and coupling reactions, which are essential for developing pharmaceuticals and agrochemicals.
Biological Applications
Antimicrobial Properties
- Research Findings : Studies have indicated that this compound exhibits antimicrobial activity against various bacterial strains. For instance, a minimum inhibitory concentration (MIC) assay demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli.
Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Anticancer Activity
- Case Studies : Recent research has explored the anticancer potential of this compound. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma). The compound's mechanism appears to involve apoptosis induction and cell cycle arrest.
Cancer Cell Line | IC50 (µM) |
---|---|
MCF-7 | 15 |
HCT-116 | 20 |
Medical Applications
Therapeutic Potential
- Investigations : The bioactive properties of this compound have led to investigations into its potential as a therapeutic agent. Research has focused on its role in treating metabolic disorders, particularly due to its effects on lipid metabolism and glucose regulation.
Industrial Applications
Polymer Production
- Use in Industry : This compound is also employed in the production of polymers and dyes, leveraging its chemical properties to enhance material performance. Its versatility makes it suitable for various industrial applications.
Properties
CAS No. |
89150-00-5 |
---|---|
Molecular Formula |
C11H11NO2 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
2-(4-phenyl-1,3-oxazol-5-yl)ethanol |
InChI |
InChI=1S/C11H11NO2/c13-7-6-10-11(12-8-14-10)9-4-2-1-3-5-9/h1-5,8,13H,6-7H2 |
InChI Key |
HUBNWLCTGNYTAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC=N2)CCO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.